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Compound of Interest

Compound Name:
N-(cyclohexylmethyl)-2-

hydroxyacetamide

CAS No.: 645405-30-7

Cat. No.: B3002934 Get Quote

Executive Summary
N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7) is a functionalized amide

intermediate often utilized in the synthesis of pharmaceutical motifs, particularly in the

development of mucolytics, kinase inhibitors, and antifouling agents. Its structure comprises a

lipophilic cyclohexylmethyl tail coupled to a hydrophilic glycolic acid headgroup.

This guide details the synthesis of this molecule, prioritizing the Aminolysis of Alkyl Glycolates

as the primary, scalable, and atom-economical pathway. Alternative routes involving coupling

reagents and direct condensation are analyzed for specific laboratory constraints.

Retrosynthetic Analysis & Strategic Considerations
The synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide relies on the formation of the

amide bond (

). The presence of the

-hydroxyl group presents a chemoselectivity challenge: the hydroxyl group is nucleophilic and
can compete with the amine, potentially leading to ester byproducts or polymerization
(polyglycolide formation).
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Path A (Recommended): Nucleophilic acyl substitution of an

-hydroxy ester (Ethyl glycolate) by the amine. This exploits the higher nucleophilicity of the
primary amine over the hydroxyl group.

Path B (Coupling): Direct activation of Glycolic acid using carbodiimides (EDC/DCC).

Requires careful pH control to prevent O-acylation.

Path C (Protection Strategy): Acylation using Acetoxyacetyl chloride followed by hydrolysis.

High yielding but adds two synthetic steps (protection/deprotection).
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Figure 1: Retrosynthetic breakdown identifying Cyclohexanemethanamine and Ethyl Glycolate

as the optimal precursors.

Primary Protocol: Aminolysis of Ethyl Glycolate
This method is preferred for its "green" profile—avoiding chlorinated solvents and toxic

coupling reagents. The reaction is driven by the nucleophilicity of the primary amine and the
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removal of ethanol.

Reaction Scheme
Mechanistic Insight
The reaction proceeds via a tetrahedral intermediate.[1] Although esters are generally sluggish

towards aminolysis,

-hydroxy esters exhibit enhanced reactivity. The

-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, increasing
the electrophilicity of the carbonyl carbon and stabilizing the transition state.
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Figure 2: Mechanism of aminolysis facilitated by internal hydrogen bonding of the alpha-

hydroxy group.

Experimental Protocol
Reagents:

Cyclohexanemethanamine (1.0 equiv)

Ethyl glycolate (1.1 equiv)

Solvent: Methanol (anhydrous) or solvent-free (neat)

Catalyst (Optional): 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for faster kinetics,

though uncatalyzed is sufficient.

Step-by-Step Procedure:

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser,

dissolve Cyclohexanemethanamine (11.3 g, 100 mmol) in Methanol (30 mL).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemistrysteps.com/esters-reaction-with-amines-the-aminolysis-mechanism/
https://www.benchchem.com/product/b3002934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3002934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Addition: Add Ethyl glycolate (11.4 g, 110 mmol) dropwise over 10 minutes at room

temperature. Note: Slight exotherm may occur.

Reaction: Heat the mixture to mild reflux (65°C) for 12–16 hours.

Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The amine spot

(ninhydrin active) should disappear.

Workup:

Cool the mixture to room temperature.

Concentrate under reduced pressure (rotary evaporator) to remove Methanol and

byproduct Ethanol.

Purification:

The residue is typically a viscous oil that solidifies upon standing.

Recrystallization: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexane dropwise

until turbid. Cool to 4°C overnight.

Filtration: Collect white crystalline solid by vacuum filtration.

Yield: Expected yield 85–92%.

Alternative Pathway: Direct Condensation (DCC
Coupling)
Use this method if the ester is unavailable or if working on a milligram scale where yield

maximization is critical despite higher cost.

Reagents:

Glycolic acid (1.0 equiv)

Cyclohexanemethanamine (1.0 equiv)
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DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

HOBt (Hydroxybenzotriazole) (1.1 equiv) - Crucial to prevent racemization if chiral, and to

suppress O-acylation.

Solvent: DCM or DMF.

Critical Consideration: The free hydroxyl group on glycolic acid can react with the activated

ester intermediate (O-acylation), leading to oligomers. HOBt is essential here to convert the O-

acylisourea to a less reactive HOBt-ester, which reacts selectively with the amine.

Analytical Characterization (QC)
Upon isolation, the compound must be validated against the following spectral parameters.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3002934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Parameter
Expected Signal /
Observation

Interpretation

1H NMR 3.95 ppm (s, 2H)

Singlet,

-OH

Alpha-methylene

protons next to

hydroxyl.

1H NMR 3.10 ppm (t, 2H)
Triplet,

Methylene bridge

connecting ring to

amide.

1H NMR 7.8–8.2 ppm (br) Broad Singlet

Amide NH proton

(exchangeable with

).

13C NMR 172.5 ppm Quaternary C
Carbonyl Carbon (

).

13C NMR 62.1 ppm Secondary C
Alpha-carbon (

).

IR 3300–3400 cm Broad Band
O-H and N-H

stretching overlap.

IR 1640–1655 cm Strong Peak
Amide I band (

stretch).

MS (ESI) 172.1 [M+H] Molecular Ion

Consistent with

Formula

.

Troubleshooting & Optimization
Common Failure Modes

Oligomerization:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3002934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Symptom:[2][3][4] Product is a gummy insoluble solid; MS shows peaks at [M+58]+

(glycolyl unit addition).

Cause: Reaction temperature too high or excess glycolate used.

Fix: Maintain strict stoichiometry (1:1.1) and keep temperature below 70°C.

Incomplete Conversion:

Symptom:[2][3][4] Residual amine smell; TLC shows starting material.

Cause: Equilibrium limitation in aminolysis.[4]

Fix: Use a Dean-Stark trap (if using high boiling solvent) or molecular sieves to remove

ethanol/methanol, shifting equilibrium to the right.

Safety Note
Cyclohexanemethanamine: Corrosive and lachrymator. Handle in a fume hood.

Ethyl Glycolate: Irritant.

Waste: Dispose of halogenated solvents (if used in workup) separately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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